Cas no 5711-41-1 (4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid)
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
- (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
- NSC25331
- DTXSID60417897
- CS-0150425
- 3-(p-Methoxybenzoyl)acrylic acid
- trans-3-(4-Methoxybenzoyl)acrylic acid
- 4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid
- FS-5089
- 4-(4-Methoxyphenyl)-4-oxo-buten-2-saeure
- CHEMBL1806616
- 4-(4-Methoxyphenyl)-4-oxobut-2-enoicacid
- BB 0218776
- trans-3-(4-Methoxybenzoyl)acrylic acid, 99%
- AKOS000280374
- SCHEMBL599210
- 4-(4-Methoxyphenyl)-4-oxo-buten-2-saeure [German]
- EN300-364849
- 5711-41-1
- 3-(4-METHOXYBENZOYL)ACRYLIC ACID
- AT22500000
- D94699
- SCHEMBL599211
- MFCD00020486
- NSC-25331
- (2E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
- 20972-37-6
- Acrylic acid, 3-(p-methoxybenzoyl)-
- A869758
- NIOSH/AT2250000
- STL301521
- G61264
- (2E)-4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid
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- MDL: MFCD00020486
- Inchi: 1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+
- InChI Key: WORYXBDHTBWLLL-VOTSOKGWSA-N
- SMILES: O(C)C1C=CC(C(/C=C/C(=O)O)=O)=CC=1
- BRN: 474529
Computed Properties
- Exact Mass: 206.05800
- Monoisotopic Mass: 206.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 63.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.24
- Melting Point: 132-136 °C (lit.)
- Boiling Point: 389.3°C at 760 mmHg
- Flash Point: 155.2°C
- Refractive Index: 1.561
- PSA: 63.60000
- LogP: 1.51870
- Solubility: Not determined
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:AT2250000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M350338-50mg |
4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid |
5711-41-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M350338-100mg |
4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid |
5711-41-1 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M350338-500mg |
4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid |
5711-41-1 | 500mg |
$ 115.00 | 2022-06-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650765-1G |
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid |
5711-41-1 | 99% | 1G |
¥554.64 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650765-5G |
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid |
5711-41-1 | 5g |
¥1677.84 | 2023-12-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M918626-250mg |
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid |
5711-41-1 | 95% | 250mg |
¥207.00 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M918626-1g |
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid |
5711-41-1 | 95% | 1g |
¥517.50 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M918626-5g |
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid |
5711-41-1 | 95% | 5g |
¥1,809.00 | 2022-01-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD80166-250mg |
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid |
5711-41-1 | 95% | 250mg |
¥162.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD80166-1g |
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid |
5711-41-1 | 95% | 1g |
¥396.0 | 2024-04-18 |
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid Suppliers
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid Related Literature
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Changliang Xu,Xiaoguang Bai,Jian Xu,Jinfeng Ren,Yun Xing,Ziqiang Li,Juxian Wang,Jingjing Shi,Liyan Yu,Yucheng Wang RSC Adv. 2017 7 4763
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Mir Mohammad Masood,Vijay K. Pillalamarri,Mohammad Irfan,Babita Aneja,Mohamad Aman Jairajpuri,Md. Zafaryab,M. Moshahid A. Rizvi,Umesh Yadava,Anthony Addlagatta,Mohammad Abid RSC Adv. 2015 5 34173
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Mélanie Uguen,Conghao Gai,Lukas J. Sprenger,Hang Liu,Andrew G. Leach,Michael J. Waring RSC Adv. 2021 11 30229
Additional information on 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid: An Overview of Its Structure, Properties, and Applications
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid (CAS No. 5711-41-1) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as 4-(4-methoxyphenyl)-3-oxobut-2-enoic acid, is characterized by its unique molecular structure and diverse chemical properties. In this article, we will delve into the structural details, physical and chemical properties, and potential applications of this compound.
Molecular Structure: The molecular formula of 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is C11H10O4. The compound features a conjugated system with a carboxylic acid group, a ketone group, and a methoxy-substituted benzene ring. The presence of these functional groups imparts specific reactivity and stability to the molecule. The conjugated double bond system in the molecule allows for various chemical reactions and interactions, making it a valuable intermediate in synthetic chemistry.
Physical Properties: 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid is a white crystalline solid at room temperature. It has a melting point of approximately 180°C and is soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The solubility in water is limited due to the presence of the hydrophobic aromatic ring. The compound exhibits strong UV absorption due to the conjugated double bond system, which can be useful in analytical techniques such as UV spectroscopy.
Chemical Properties: The reactivity of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid is primarily influenced by its functional groups. The carboxylic acid group can undergo esterification, amide formation, and decarboxylation reactions. The ketone group can participate in nucleophilic addition reactions, such as the formation of hemiketals or acetals. The methoxy-substituted benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation. These properties make the compound a valuable starting material for the synthesis of more complex molecules.
Synthesis: There are several synthetic routes to prepare 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. One common method involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of an acidic catalyst. This reaction proceeds via a Claisen condensation mechanism, yielding the desired product after workup and purification. Another approach involves the reaction of 4-methoxybenzoyl chloride with malonic acid in an alkaline medium. Both methods have been extensively studied and optimized to achieve high yields and purity levels.
Applications: 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid has found applications in various fields due to its unique properties. In pharmaceutical research, it has been explored as a potential lead compound for drug development. Studies have shown that derivatives of this compound exhibit anti-inflammatory and antioxidant activities, making them promising candidates for treating inflammatory diseases and oxidative stress-related conditions. Additionally, the compound's ability to form stable complexes with metal ions has led to its use in coordination chemistry and materials science.
In materials science, 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid has been investigated for its potential use in polymer synthesis and photovoltaic materials. Its conjugated double bond system can be incorporated into polymer chains to enhance their optical and electronic properties. Recent research has also focused on using this compound as a building block for supramolecular assemblies, which have applications in nanotechnology and drug delivery systems.
Current Research: Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. Density functional theory (DFT) calculations have revealed that the molecule's electronic properties are significantly influenced by the conjugated double bond system and the presence of the methoxy group on the aromatic ring. These findings have guided experimental efforts to optimize synthetic routes and explore new applications.
In addition to computational studies, experimental research has focused on developing novel derivatives of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid with enhanced biological activities. For example, researchers have synthesized derivatives with modified side chains or functional groups to improve their pharmacological profiles. These efforts have led to the discovery of compounds with improved solubility, stability, and bioavailability.
Safety Considerations: While 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid is generally considered safe for laboratory use when proper handling protocols are followed, it is important to adhere to standard safety guidelines when working with this compound. Appropriate personal protective equipment (PPE) should be worn at all times, and experiments should be conducted in well-ventilated areas or fume hoods.
In conclusion, 4-(Methoxyphenyl)-oxobut-2-enoic acid (CAS No. 5711-41-1) is a multifaceted organic compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique molecular structure and chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in various scientific disciplines.
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